4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
The compound 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrol-2-one core substituted with a 2,4-dimethylthiazole-5-carbonyl group, a morpholinoethyl chain, a phenyl ring, and a hydroxyl group. This article focuses on its structural and functional comparison with analogous compounds documented in recent literature.
Properties
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-14-21(30-15(2)23-14)19(26)17-18(16-6-4-3-5-7-16)25(22(28)20(17)27)9-8-24-10-12-29-13-11-24/h3-7,18,27H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNKUGOGZGDTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,4-Dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.52 g/mol. The structure features a pyrrole ring substituted with a thiazole moiety, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole and pyrrole rings can interact with various enzymes, potentially inhibiting their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic residues in the enzyme's active site.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways and cellular responses. Research indicates that compounds with similar structures have shown affinity for adenosine receptors, which are involved in numerous physiological processes .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Biological Activity Data
The following table summarizes key biological activities reported for 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one:
Case Studies
Several studies have investigated the biological effects of compounds structurally related to 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to the target compound exhibited significant inhibitory effects on Gram-positive bacteria .
- Docking Studies : Molecular docking studies have shown that the compound has a high binding affinity for human A2A adenosine receptors, suggesting potential applications in treating disorders related to adenosine signaling .
- Pharmacological Assessments : In vivo studies have demonstrated that derivatives of this compound can reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s pyrrol-2-one core distinguishes it from other heterocyclic systems, such as pyrimidines, pyrazoles, and chromenones, which are prevalent in the referenced compounds. Key structural comparisons include:
- Thiazole and Morpholine Motifs: The 2,4-dimethylthiazole group in the target compound is structurally analogous to thiazole derivatives in and . However, the morpholinoethyl chain in the target differs from morpholinosulfonyl () or morpholinomethyl () groups, which may influence electronic properties and binding interactions.
Physical and Chemical Properties
Limited data are available for direct comparison:
- Crystallography : highlights isostructural compounds with triclinic symmetry and planar conformations, except for fluorophenyl groups oriented perpendicularly . The target compound’s hydroxyl group could similarly influence crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
